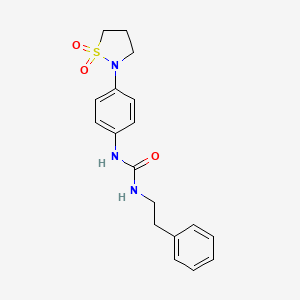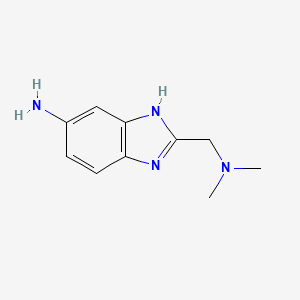![molecular formula C19H15N3O2S B2915835 1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea CAS No. 330189-52-1](/img/structure/B2915835.png)
1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea” is an organic compound that contains a methoxyphenyl group, a naphthothiazolyl group, and a urea group. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring) with a methoxy group (-OCH3) attached. The naphthothiazolyl group is a fused ring system containing a naphthalene and a thiazole ring. The urea group (-NH-CO-NH2) is a functional group with the general formula R1R2N-CO-NR3R4, where R1 to R4 can be H or any organic group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The methoxyphenyl group would contribute to the electron-rich nature of the molecule, while the naphthothiazolyl and urea groups could potentially participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple ring systems could increase its rigidity and potentially its melting point. The presence of the methoxy and urea groups could influence its solubility .科学的研究の応用
1. Potential in Inhibiting 5-Lipoxygenase Activity
Research has identified compounds similar to 1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea as selective and potent inhibitors of 5-lipoxygenase (5-LPO), an enzyme involved in the biosynthesis of leukotrienes, which are inflammatory mediators. These inhibitors have potential therapeutic applications in treating inflammatory conditions where leukotrienes play a significant role (Crawley et al., 1992).
2. Anti-Inflammatory Properties
The compound's structural analogs have been shown to possess anti-inflammatory properties by selectively inhibiting 5-lipoxygenase without impacting the synthesis of cyclooxygenase products. This selectivity makes them promising candidates for developing new anti-inflammatory drugs (Bird et al., 1991).
3. Anticancer Activity
Naphthyridine derivatives, closely related to the compound , have demonstrated significant anticancer activities. A specific derivative was found to induce both necroptosis and apoptosis in human melanoma A375 cells, suggesting potential use in melanoma treatment (Kong et al., 2018).
4. Development of Fluorescent Sensors
Compounds with a similar structure have been utilized in the development of highly selective ratiometric fluorescent sensors, particularly for detecting Cu(II) ions. Such sensors have applications in environmental monitoring and biological studies (Yang et al., 2006).
5. Synthesis and Characterization in Chemistry
These compounds have also been a focus in the field of synthetic chemistry, where their synthesis and characterization contribute to the understanding of complex chemical structures and reactions. This knowledge is fundamental to the development of new compounds with specific biological or chemical properties (Ai, 2008).
6. Exploration in Molecular Docking Studies
Molecular docking studies have been conducted on similar derivatives to understand their binding interactions with biological targets, such as the human adenosine A2A receptor. These studies are crucial in the drug design process, particularly for neurological conditions like Parkinson's disease (Azam et al., 2011).
作用機序
将来の方向性
特性
IUPAC Name |
1-benzo[e][1,3]benzothiazol-2-yl-3-(4-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c1-24-14-9-7-13(8-10-14)20-18(23)22-19-21-17-15-5-3-2-4-12(15)6-11-16(17)25-19/h2-11H,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FETFLOJOXONAKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-3-(naphtho[1,2-d]thiazol-2-yl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

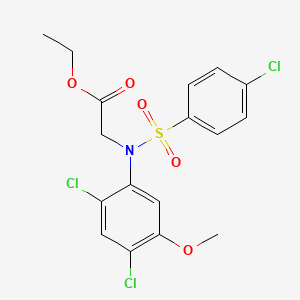
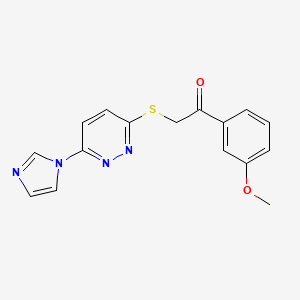

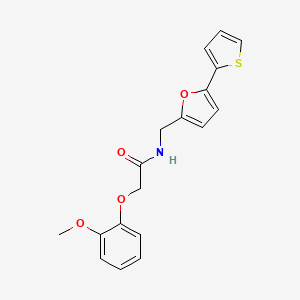

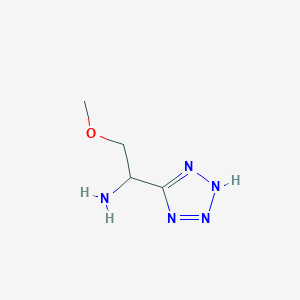
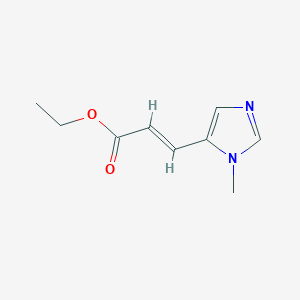

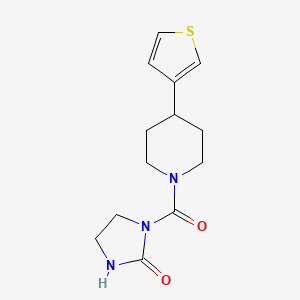


![N-ethyl-1-[4-(pentanoylamino)phenyl]cyclohexanecarboxamide](/img/structure/B2915772.png)
